molecular formula C12H11BrN4S2 B2495652 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole CAS No. 325778-77-6

5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole

Cat. No.: B2495652
CAS No.: 325778-77-6
M. Wt: 355.27
InChI Key: WGUBABIKMOPRKV-UHFFFAOYSA-N
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Description

5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole is a novel synthetic hybrid heterocyclic compound designed for research applications. This molecule incorporates multiple privileged pharmacophores, including an imidazo[2,1-b]thiazole core and a 4,6-dimethylpyrimidine ring, linked via a thiomethyl bridge. The imidazo[2,1-b]thiazole scaffold is a structurally significant framework in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The specific substitution pattern, featuring a bromo substituent and a (4,6-dimethylpyrimidin-2-yl)thio)methyl side chain, is engineered to modulate the compound's electronic properties, lipophilicity, and potential for biomolecular interactions. The 4,6-dimethylpyrimidine component is a known structural motif found in various bioactive molecules, including sulfonamide-based therapeutic agents . This combination makes the compound a valuable intermediate for researchers investigating structure-activity relationships (SAR), particularly in the development of new enzyme inhibitors or antimicrobial agents. Its mechanism of action is likely multifaceted and target-dependent, potentially involving interaction with enzymatic sites or genetic material. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4S2/c1-7-5-8(2)15-11(14-7)19-6-9-10(13)17-3-4-18-12(17)16-9/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUBABIKMOPRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N3C=CSC3=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds. The presence of the imidazo[2,1-b]thiazole moiety is associated with various pharmacological activities, including:

  • Anticancer Properties : Compounds with imidazo[2,1-b]thiazole structures have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole may exhibit cytotoxic effects against specific cancer cell lines due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .
  • Antimicrobial Activity : Research indicates that similar compounds possess antimicrobial properties. The thioether linkage may enhance the compound's interaction with microbial enzymes or cellular targets, potentially leading to effective treatments for bacterial or fungal infections.

Biological Research

In biological research, this compound serves as a valuable tool for studying various biochemical processes:

  • Enzyme Inhibition Studies : The compound's structure allows it to act as an inhibitor for specific enzymes that are crucial in metabolic pathways. Understanding its interaction with these enzymes can provide insights into drug design and the development of inhibitors for diseases such as cancer and infectious diseases .
  • Molecular Interaction Studies : The unique features of 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole make it suitable for probing molecular interactions within biological systems. This can include binding affinity studies with various receptors or proteins involved in disease mechanisms.

Pharmaceutical Development

The pharmaceutical industry is keenly interested in compounds like 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole due to their potential for drug development:

  • Lead Compound Identification : Its unique properties may allow it to serve as a lead compound in drug discovery programs aimed at developing new therapeutics targeting specific diseases. The optimization of its pharmacokinetic and pharmacodynamic profiles could lead to new drug candidates.
  • Formulation Development : Understanding the solubility and stability of this compound is crucial for formulating it into effective dosage forms. Research into its chemical properties can guide formulation strategies that enhance bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole:

Study TitleFindingsReference
Anticancer Activity of Imidazo[2,1-b]ThiazolesDemonstrated cytotoxic effects on breast cancer cell lines
Synthesis and Biological Evaluation of Thioether DerivativesIdentified antimicrobial activity against Gram-positive bacteria
Molecular Docking Studies of Thiazole DerivativesProposed binding interactions with protein targets involved in cancer progression

These findings highlight the compound's potential across multiple domains of scientific inquiry.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell membranes .

Comparison with Similar Compounds

Key Structural Features :

  • Core Structure : The imidazo[2,1-b]thiazole scaffold is shared across analogs, but substitutions at C-5 and C-6 significantly alter activity.
  • C-5 Substituents : Bromine in the target compound contrasts with amines (e.g., dimethylamine in compound 6a ), which enhance COX-2 selectivity .
  • C-6 Substituents : The pyrimidinylthio-methyl group differs from phenyl rings (e.g., 4-nitrophenyl in CAS 66517-21-3) or simpler alkyl chains .

Table 1: Structural Comparison of Imidazo[2,1-b]thiazole Derivatives

Compound Name C-5 Substituent C-6 Substituent Key Activity/Biological Target
Target Compound Br (4,6-dimethylpyrimidin-2-yl)thio-CH2- Not reported (structural analog)
6a (IJPR, 2018) N,N-dimethylamine 4-(methylsulfonyl)phenyl COX-2 inhibitor (IC50 = 0.08 µM)
5-Bromo-6-(4-nitrophenyl) (CAS 66517-21-3) Br 4-nitrophenyl Unknown (structural analog)
2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazole () Cl-benzyl Aryl groups (e.g., coumarin) Anticancer (murine cell lines)

Comparison with Syntheses of Analogs :

  • Compound 6a : Synthesized via Mannich reaction with methylsulfonylphenyl and dimethylamine .
  • CAS 66517-21-3 : Likely synthesized through Suzuki coupling or nucleophilic aromatic substitution for nitro-phenyl incorporation .

COX-2 Inhibition :

  • The dimethylamine-substituted 6a exhibits potent COX-2 inhibition (IC50 = 0.08 µM; selectivity index = 313.7) due to its amine group’s size and electronic effects .
  • Bromine at C-5 in the target compound may reduce COX-2 affinity compared to amine substituents but could enhance cytotoxicity (see ).

Anticancer Potential:

  • Brominated imidazo[2,1-b]thiazoles (e.g., 5-bromo-6-(4-chlorophenyl) derivatives) show activity against cancer cell lines .
  • The pyrimidinylthio group may improve DNA intercalation or kinase inhibition compared to nitro or chlorophenyl groups.

Physicochemical Properties

  • Molecular Weight : The target compound (C14H13BrN4S2; MW ~425.3) is heavier than simpler analogs like 5-bromo-6-methylimidazo[2,1-b]thiazole (MW 283.35) .
  • Solubility : The pyrimidinylthio group may enhance water solubility compared to nitro-phenyl derivatives (e.g., CAS 66517-21-3) .

Biological Activity

5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant attention due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole is C12H11BrN4S2, with a molecular weight of approximately 325.3 g/mol. The compound features a complex structure that includes imidazole, thiazole, and pyrimidine rings, which contribute to its diverse biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases and topoisomerases, which are crucial in cellular processes like DNA replication and repair .
  • Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anticancer Properties

Research indicates that compounds similar to 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole exhibit cytotoxicity against cancer cells. For instance, derivatives of imidazo[2,1-b]thiazole have been identified as potent topoisomerase I inhibitors, leading to enhanced anticancer activity. Studies have demonstrated that these compounds can induce apoptosis in human lymphoblastoma cells by interfering with DNA replication processes .

Antimicrobial Effects

The compound has been evaluated for its antibacterial properties against various pathogens. In vitro studies have shown significant inhibition zones against Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus28
Escherichia coli24
Klebsiella pneumoniae25

These results suggest that the compound possesses broad-spectrum antimicrobial activity .

Antiviral Activity

Emerging research highlights the potential antiviral properties of this compound. It has been studied for its efficacy against viruses such as Hepatitis C Virus (HCV), where it demonstrated significant inhibition of viral replication in vitro. The mechanism appears to involve the disruption of viral polymerase activity, essential for viral RNA synthesis .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Cytotoxicity Study : A study involving human cancer cell lines revealed that 5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Antibacterial Efficacy : In a comparative study with known antibiotics, this compound exhibited superior antibacterial activity against resistant strains of bacteria, indicating its potential as a lead compound in antibiotic development.
  • Antiviral Research : A recent investigation into the antiviral properties against HCV showed promising results with an IC50 value significantly lower than traditional antiviral agents, positioning it as a candidate for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 5-bromo-6-substituted imidazo[2,1-b]thiazole derivatives?

  • Methodology : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under mild conditions achieves high yields (90–96%) for fused imidazo[2,1-b]thiazoles. Key steps include cyclization of 2-aminothiazole derivatives with ketones or aldehydes, followed by bromination at the C-5 position using NBS (N-bromosuccinimide) in DMF .
  • Characterization : Confirmation via ¹H/¹³C NMR, IR, and mass spectrometry. Melting points are determined using electrothermal apparatuses .

Q. How is the structure of imidazo[2,1-b]thiazole derivatives validated experimentally?

  • Techniques :

  • NMR : Distinct signals for the thiazole (C-S-C) and imidazole (N-C-N) rings. For example, the methylene bridge (SCH₂) in 5-bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl) derivatives shows a triplet at δ 4.2–4.5 ppm .
  • X-ray crystallography : Resolves fused bicyclic systems and substituent orientations (e.g., bromine at C-5 and pyrimidinylthio groups at C-6) .

Q. What biological activities are associated with imidazo[2,1-b]thiazole scaffolds?

  • Key Activities :

ActivityMechanism/ModelReference
AnticancerMTT assay (IC₅₀ = 69.69 μM against kidney cancer cells) via apoptosis induction
AntimicrobialMIC testing against S. aureus (2–8 μg/mL) and E. coli (4–16 μg/mL)
Anti-inflammatoryCOX-2 inhibition (IC₅₀ = 0.12 μM) with >100-fold selectivity over COX-1

Advanced Research Questions

Q. How do substituents at C-5 and C-6 influence biological selectivity (e.g., COX-2 vs. COX-1)?

  • SAR Insights :

  • C-5 Bromine : Enhances steric bulk and electron-withdrawing effects, improving COX-2 binding affinity. Derivatives with bromine show 100× higher COX-2 selectivity than non-halogenated analogs .
  • C-6 Pyrimidinylthio Groups : The 4,6-dimethylpyrimidin-2-ylthio moiety increases lipophilicity, enhancing membrane permeability and target engagement in cellular assays .
    • Experimental Design : Compare inhibitory potency (IC₅₀) in recombinant COX-1/COX-2 enzyme assays using fluorometric kits. Validate via molecular docking (e.g., AutoDock Vina) to map interactions with COX-2’s hydrophobic pocket .

Q. What strategies mitigate conflicting data in biological activity studies (e.g., antioxidant vs. pro-oxidant effects)?

  • Resolution Approaches :

  • Dose-Dependent Studies : Use DPPH/ABTS assays at multiple concentrations (1–100 μM) to identify dual antioxidant/pro-oxidant thresholds .
  • ROS Detection : Confirm intracellular ROS levels via flow cytometry (DCFH-DA staining) in cancer vs. normal cell lines .
    • Contradiction Example : Mannich base derivatives exhibit antioxidant activity at low doses (IC₅₀ = 10 μM in DPPH assays) but induce ROS-mediated apoptosis at higher doses (IC₅₀ = 50 μM) .

Q. How can regioselective functionalization (e.g., C–H selenylation) improve pharmacological properties?

  • Method : PIFA (phenyliodine bis(trifluoroacetate))-mediated C(sp²)–H selenylation introduces selenium at C-3 of benzo[4,5]imidazo[2,1-b]thiazoles. Optimal conditions: DCM solvent, rt, 89% yield for naphthyl derivatives .
  • Impact : Selenylation enhances antioxidant capacity (2× higher radical scavenging vs. parent compounds) and modulates pharmacokinetics (LogP increases by 1.5 units) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use C18 columns (ACN/H₂O gradient) to detect impurities (<0.5% for pharmacological studies) .
  • Elemental Analysis : Validate bromine content (±0.3% deviation) via combustion analysis .

Q. How to optimize reaction yields for scale-up synthesis?

  • Catalyst Screening : Pd(OAc)₂/Xantphos systems improve Suzuki couplings for aryl-substituted derivatives (yield: 75% → 92%) .
  • Solvent-Free Conditions : Reduce purification steps and waste (e.g., Eaton’s reagent method achieves 96% yield without column chromatography) .

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